molecular formula C16H14O2 B6640439 5-(4-Methoxyphenyl)indan-1-one

5-(4-Methoxyphenyl)indan-1-one

Cat. No. B6640439
M. Wt: 238.28 g/mol
InChI Key: BAZLGMNEOSEGMG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)indan-1-one, commonly known as 5-MeO-DI, is a synthetic compound that belongs to the family of indanones. This compound has attracted a lot of attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

5-(4-Methoxyphenyl)indan-1-one derivatives have shown potential in anticancer research. A study synthesized compounds starting from 2-(4-hydroxy-3-methoxybenzylidene)indan-1-one and tested them against tumor cell lines. The results revealed compounds with significant cytotoxicities, indicating potential for anticancer applications (Tuğrak, Gul, Sakagami, & Mete, 2017).

Hypolipidemic Activity

Another significant application of 5-(4-Methoxyphenyl)indan-1-one derivatives is in hypolipidemic activity. Studies have found that certain derivatives effectively reduce serum cholesterol and triglycerides in rodents (Murthy, Wyrick, & Hall, 1985).

Corrosion Inhibition

Derivatives of 5-(4-Methoxyphenyl)indan-1-one have also been explored for their corrosion inhibition properties. For instance, a study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium (Bentiss et al., 2009).

Crystal and Molecular Structure Studies

Research on the crystal and molecular structures of compounds including 5-(4-Methoxyphenyl)indan-1-one derivatives has been conducted to understand their properties better. Such studies contribute to the development of new materials and drugs (Kumara et al., 2017).

Central Nervous System Applications

Certain derivatives have been explored for their potential applications in the central nervous system, such as in the synthesis of highly potent 5-HT3 receptor antagonists (Rosen et al., 1990).

Molecular Docking Studies

Molecular docking studies of 5-(4-Methoxyphenyl)indan-1-one derivatives have been conducted to understand their interactions with biological targets, contributing to drug discovery and development (Wu et al., 2022).

properties

IUPAC Name

5-(4-methoxyphenyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-14-6-2-11(3-7-14)12-4-8-15-13(10-12)5-9-16(15)17/h2-4,6-8,10H,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZLGMNEOSEGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-indan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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